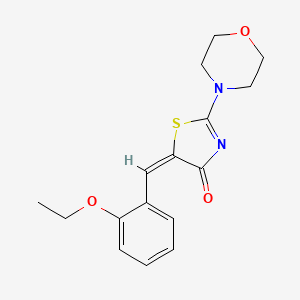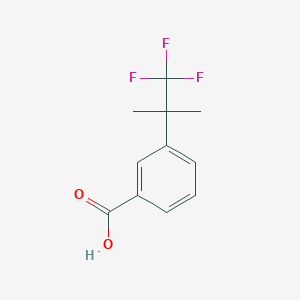![molecular formula C14H19ClN2O2 B2527688 1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol CAS No. 1808739-17-4](/img/structure/B2527688.png)
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol is a synthetic organic compound that features a piperidine ring substituted with a 2-chloropyridine-3-carbonyl group and a propan-2-ol moiety
Métodos De Preparación
The synthesis of 1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 2-Chloropyridine-3-carbonyl Group: This step involves the acylation of the piperidine ring with 2-chloropyridine-3-carbonyl chloride under basic conditions.
Attachment of the Propan-2-ol Moiety: The final step involves the addition of the propan-2-ol group to the piperidine ring, which can be achieved through a nucleophilic substitution reaction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone.
Reduction: The carbonyl group in the 2-chloropyridine-3-carbonyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 2-chloropyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.
Aplicaciones Científicas De Investigación
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating the interaction of piperidine derivatives with biological targets.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]propan-2-ol can be compared with other similar compounds, such as:
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]ethanol: This compound has a similar structure but with an ethanol moiety instead of propan-2-ol.
1-[1-(2-Chloropyridine-3-carbonyl)piperidin-2-yl]butan-2-ol: This compound features a butan-2-ol moiety, which may affect its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(2-chloropyridin-3-yl)-[2-(2-hydroxypropyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(18)9-11-5-2-3-8-17(11)14(19)12-6-4-7-16-13(12)15/h4,6-7,10-11,18H,2-3,5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQWQYPHASUHGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCN1C(=O)C2=C(N=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorosulfonyloxy-5-[(5-methylfuran-2-carbonyl)amino]pyridine](/img/structure/B2527607.png)

![Methyl 2-{[6-(4-methylphenoxy)-2-phenyl-4-pyrimidinyl]sulfonyl}benzenecarboxylate](/img/structure/B2527610.png)

![({6-bromoimidazo[1,2-a]pyridin-3-yl}methyl)dimethylamine](/img/structure/B2527613.png)
![2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide](/img/structure/B2527617.png)

![2-({[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2527619.png)



![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2,4-dioxo-1-{2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/new.no-structure.jpg)
